1-Bromo-4-(2,2-difluorovinyl)benzene
Overview
Description
1-Bromo-4-(2,2-difluorovinyl)benzene is an organic compound with the chemical formula C8H5BrF2. It is a colorless to yellow liquid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a bromine atom and a difluorovinyl group attached to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2,2-difluorovinyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of benzyl bromide (PhCH2Br) with 2,2-difluoroethylene in the presence of a catalyst such as boron trifluoride (BF3). The reaction mixture is stirred at an appropriate temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often stabilized with tert-butylcatechol (TBC) to prevent degradation during storage and transportation.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2,2-difluorovinyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The difluorovinyl group can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Addition Reactions: Reagents such as hydrogen bromide (HBr) and hydrogen chloride (HCl) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while addition reactions can produce halogenated compounds .
Scientific Research Applications
1-Bromo-4-(2,2-difluorovinyl)benzene is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly in the development of cancer drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,2-difluorovinyl)benzene involves its interaction with various molecular targets. The bromine atom and difluorovinyl group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4-(2,2-difluorovinyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,2,2-trifluoroethylbenzene: This compound has a trifluoromethyl group instead of a difluorovinyl group, leading to different chemical reactivity and applications.
4-Bromo-β,β-difluorostyrene: This compound is structurally similar but may have different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of bromine and difluorovinyl groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-bromo-4-(2,2-difluoroethenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJISEJYMAHRKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628881 | |
Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84750-93-6 | |
Record name | 1-Bromo-4-(2,2-difluoroethenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-beta,beta-difluorostyrene (stabilized with TBC) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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